molecular formula C22H28N10O6 B561603 Ac-His-His-Gly-His-OH CAS No. 287399-97-7

Ac-His-His-Gly-His-OH

Cat. No.: B561603
CAS No.: 287399-97-7
M. Wt: 528.53
InChI Key: JTUOJQYVOWCIHW-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-His-His-Gly-His-OH is a synthetic pentapeptide of interest in bioinorganic chemistry and metalloprotein research. The sequence features a multi-histidine motif, which is a characteristic copper(II) binding site found in several native enzymes and proteins . The presence of three histidine residues in the sequence, particularly the N-terminal "His-His" segment, is designed for high metal-binding affinity and the formation of stable complexes in solution . Researchers can utilize this peptide to model and study the structural and functional aspects of copper-active sites in biological systems, which is relevant for understanding neurodegenerative disorders where metal-peptide interactions are implicated . The N-terminal acetylation blocks the primary amine, allowing studies to focus specifically on the coordination chemistry of the side chains, without interference from the N-terminus. The "His-Gly-His" segment within the peptide is a recognized pattern in the catalytic centers of some copper-containing oxidases . This peptide is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUOJQYVOWCIHW-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and C-Terminal Anchoring

The synthesis begins with anchoring the C-terminal histidine residue to a solid support. Wang resin and Rink amide resin are preferred for their acid-labile linkages, enabling cleavage under mild trifluoroacetic acid (TFA) conditions. For Ac-His-His-Gly-His-OH, Rink amide resin is optimal, as it yields a C-terminal amide upon cleavage, though Wang resin may be used for carboxylate termini. Loading capacities typically range from 0.3–0.7 mmol/g, with lower capacities reducing intermolecular aggregation.

Sequential Amino Acid Coupling

Coupling proceeds via Fmoc chemistry, with each residue activated as a 4-methoxyphenyl ester or HOBt/DIC complex to minimize racemization. Histidine residues pose unique challenges due to their nucleophilic imidazole side chains, necessitating temporary protection with trityl (Trt) or tert-butyloxycarbonyl (Boc) groups. Glycine, lacking a side chain, requires no protection, simplifying its incorporation.

Table 1: Coupling Reagents and Efficiency for this compound

ResidueReagent SystemCoupling Time (min)Yield (%)
His¹HOBt/DIC6098.5
His²PyBOP/HOAt4599.2
Gly³DIC/OxymaPure3099.8
His⁴TBTU/DIEA9097.9

Data aggregated from SPPS protocols in.

Protecting Group Strategies

Imidazole Protection with Trityl Groups

Unprotected histidine side chains lead to imidazole acylation or metal coordination , causing deletion sequences. The Trt group, removable with 1–2% TFA in dichloromethane (DCM), provides optimal stability during Fmoc deprotection (20% piperidine in DMF). Comparative studies show Trt-protected histidine achieves 99% coupling efficiency versus 78% for Boc-protected analogs.

N-Terminal Acetylation

Post-synthetic N-terminal acetylation uses acetic anhydride (5 eq.) in DMF with catalytic DMAP, achieving >99% conversion. Alternatives like acetyl chloride risk aspartimide formation in glycine-histidine sequences.

Coupling Reaction Optimization

Activation of Fmoc-Amino Acids

4-Methoxyphenyl esters exhibit superior acylation kinetics for histidine, reducing reaction times to 45 minutes compared to 90 minutes for pentafluorophenyl esters. Microwave-assisted SPPS at 50°C further accelerates coupling, though excessive heat risks epimerization.

Side Reactions and Mitigation

  • Aspartimide Formation : Minimized by adding 0.1 M HOBt to coupling mixtures.

  • Racemization : Controlled via low-temperature (0–4°C) couplings and OxymaPure as a coupling additive.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

A standard cocktail of TFA:H₂O:triisopropylsilane (95:2.5:2.5) cleaves the peptide from the resin and removes Trt groups over 2–4 hours. For Boc-protected histidine, stronger acids like HF are required but risk side reactions.

Scavenger Systems

  • Cation Scavengers : Triethylsilane traps carbocations from Trt cleavage, preventing alkylation of tryptophan or methionine.

  • Thiol Scavengers : 1,2-ethanedithiol prevents disulfide formation in cysteine-containing analogs.

Purification and Analytical Validation

Reverse-Phase HPLC

Purification uses a C18 column with a gradient of 5–35% acetonitrile in 0.1% TFA. This compound elutes at ~22 minutes, with purity >98% achievable after two passes.

Table 2: HPLC Parameters for this compound

ColumnFlow Rate (mL/min)Gradient Time (min)Purity (%)
C18, 5 μm1.54098.2
C8, 3.5 μm1.03097.5

Adapted from.

Mass Spectrometry Confirmation

Electrospray ionization (ESI-MS) confirms molecular weight (calc. 568.6 Da, obs. 568.7 Da). MALDI-TOF MS detects truncation products at 455.3 Da (His-Gly-His-OH) if coupling fails.

Industrial-Scale Production

Automated Synthesizers

Industrial workflows employ continuous-flow peptide synthesizers , reducing reagent consumption by 40% and cycle times by 30% compared to batch systems. Multi-column systems enable parallel synthesis of 10–20 peptides.

Green Chemistry Innovations

  • Solvent Recycling : DMF and DCM are distilled and reused, cutting waste by 70%.

  • Biocatalytic Coupling : Immobilized trypsin variants catalyze glycine-histidine couplings, eliminating activator waste .

Chemical Reactions Analysis

Types of Reactions

Ac-His-His-Gly-His-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form histidyl radicals.

    Reduction: The peptide can be reduced to its constituent amino acids.

    Substitution: The imidazole rings of histidine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

Biochemistry

Metal Ion Coordination and Enzyme Catalysis

Ac-His-His-Gly-His-OH serves as a model peptide for studying the coordination of metal ions and enzyme catalysis. Its structure allows it to interact effectively with metal ions, particularly copper(II), which is crucial for various enzymatic reactions. The peptide's ability to form stable complexes with metal ions mimics the function of certain enzymes, making it a valuable tool in biochemical studies.

Table 1: Metal Ion Binding Properties

Metal IonBinding ModeStability (pH range)
Copper(II)Forms chelates with nitrogen donors from histidinepH 6-9
Zinc(II)Similar coordination behavior as copper(II)pH 6-8

Medicinal Chemistry

Therapeutic Potential

The metal-chelating properties of this compound have led to investigations into its potential as a therapeutic agent. Its ability to bind toxic metals and facilitate their removal from biological systems positions it as a promising candidate in detoxification therapies.

Case Study: Antioxidative Properties

Research has demonstrated that the copper(II) complex of this compound exhibits superoxide dismutase-like activity, which is essential for mitigating oxidative stress in cells. This property suggests its potential application in treating diseases characterized by oxidative damage, such as neurodegenerative disorders .

Materials Science

Peptide-Based Materials and Biosensors

This compound is utilized in developing peptide-based materials and biosensors due to its unique structural properties. The peptide's ability to undergo self-assembly can be harnessed to create functional materials for various applications.

Table 2: Applications in Materials Science

ApplicationDescription
BiosensorsUsed for detecting metal ions and biomolecules
Peptide HydrogelsFormulated for drug delivery systems

Chemical Biology

Site-Selective Modification of Proteins

In chemical biology, this compound is employed for site-selective modifications of proteins and peptides. Its unique structure facilitates the introduction of functional groups at specific sites on proteins, enhancing their functionality for drug delivery and imaging applications.

Case Study: N-terminal Acylation

Studies have shown that the presence of glycine adjacent to histidine residues significantly improves the efficiency of N-terminal acylation reactions. This modification can be crucial for creating targeted therapeutic agents .

Mechanism of Action

The mechanism of action of Ac-His-His-Gly-His-OH is primarily related to its ability to coordinate metal ions through the imidazole rings of the histidine residues. This coordination can influence the activity of metalloenzymes and other metal-dependent biological processes. The peptide can also interact with cellular membranes and proteins, potentially altering their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of His-Rich Peptides
Compound Sequence Molecular Formula Molecular Weight Key Features References
Ac-His-His-Gly-His-OH Ac-HHGH-OH C₂₃H₃₁N₁₁O₈ 581.56 g/mol Three consecutive His residues; acetylated N-terminus; Cu(II) binding via {3N(im), OH⁻} at pH >8
H-Gly-Gly-His-OH H-GGH-OH C₁₀H₁₅N₅O₄ 269.26 g/mol Single His residue; forms Cu(II)-GGH complexes with {N(im), 2N(amide)} coordination
H-Ala-His-Lys-OH H-AHK-OH C₁₃H₂₂N₆O₄ 350.35 g/mol His-Lys dyad; potential for mixed Cu(II)/Zn(II) binding
H-His-Gly-OH H-HG-OH C₈H₁₂N₄O₃ 224.21 g/mol Minimal His-containing dipeptide; limited metal-binding capacity

Key Differences :

  • His Residue Count : Ac-HHGH-OH has four His residues (three consecutive), enabling multi-dentate Cu(II) coordination, whereas H-GGH-OH and H-HG-OH have fewer His residues, limiting their coordination flexibility .
  • Backbone Modifications : Acetylation in Ac-HHGH-OH prevents N-terminal amine participation in metal binding, favoring imidazole-dominated coordination. Unmodified peptides (e.g., H-GGH-OH) utilize both imidazole and backbone amide groups .

Functional Analogs

Table 2: Catalytic and Binding Properties
Compound Cu(II) Binding Mode (pH 7) Catalytic Activity (kcat) Notable Applications References
This compound {3N(im)} 0.063 s⁻¹ (catecholase) Oxidase mimic; SOD-like activity
H-Gly-Gly-His-OH {N(im), 2N(amide)} Not reported DNA cleavage; limited oxidase mimicry
Amyloid-β (1–28) {His13, His14} None Cu(II)-induced aggregation in Alzheimer’s disease

Key Insights :

  • Coordination Geometry : Ac-HHGH-OH’s {3N(im)} coordination at pH 6–7 closely resembles the Type II copper centers in catechol oxidase, whereas H-GGH-OH’s mixed coordination is less efficient for oxidase mimicry .
  • Catalytic Efficiency: Ac-HHGH-OH exhibits measurable catecholase activity (kcat = 0.063 s⁻¹) in 86% methanol-water, outperforming most peptide-based models .

Research Findings and Mechanistic Insights

pH-Dependent Speciation of this compound

  • Below pH 6: Cu(II) binds via His imidazole and protonated amide groups.
  • pH 6–8: Dominant {3N(im)} coordination with SOD-like activity (IC₅₀ = 0.5 µM) .
  • Above pH 8: {3N(im), OH⁻} coordination enables catechol oxidation, mimicking catechol oxidase .

Comparative Studies with Shorter Peptides

  • H-Gly-His-OH: Binds Cu(II) via imidazole and amide nitrogens but lacks the multi-His scaffold required for high catalytic turnover .
  • N-Ac-His-Gly : Theoretical studies suggest protonated His imidazole stabilizes Pd(II)-mediated peptide cleavage, highlighting His’s role in metal-assisted reactions .

Biological Activity

Ac-His-His-Gly-His-OH, a histidine-rich peptide, has garnered attention for its diverse biological activities, particularly in biochemistry and medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and applications in scientific research.

Target of Action
this compound primarily interacts with various biological targets through its histidine residues, which facilitate metal ion coordination and antimicrobial activity. This peptide is known to penetrate cell membranes, exerting effects on pathogenic microorganisms and potentially influencing cellular pathways.

Mode of Action
The peptide functions through multiple mechanisms:

  • Antimicrobial Activity : As an antimicrobial peptide (AMP), this compound can disrupt microbial membranes, leading to cell death.
  • Metal Chelation : It binds metal ions such as copper(II), forming complexes that mimic enzymatic activity, particularly in oxidative stress responses .
  • Cell Penetration : The ability to penetrate cells allows it to influence intracellular processes, including signaling pathways and gene expression.

Metal Coordination
this compound has been shown to effectively bind copper(II) ions, forming stable complexes that exhibit superoxide dismutase-like and catecholase-like activities. These properties suggest a role in antioxidant defense mechanisms .

Cellular Effects
The interaction with copper ions can lead to significant cellular effects:

  • Oxidative Stress Modulation : By mimicking the activity of antioxidant enzymes, the peptide can reduce oxidative damage in cells.
  • Metabolic Pathway Influence : Its ability to form metal complexes may affect metabolic fluxes and influence the levels of various metabolites.

Research Applications

This compound serves multiple roles across various fields:

Field Application
BiochemistryModel peptide for studying metal ion coordination and enzyme catalysis
Medicinal ChemistryPotential therapeutic agent due to metal-chelating properties
Materials ScienceDevelopment of peptide-based materials and biosensors
Chemical BiologySite-selective modification of proteins for drug delivery and imaging

Case Studies

  • Copper(II) Complex Formation
    Research has demonstrated that this compound forms stable complexes with copper(II) ions. Spectroscopic studies indicate a 1:1 stoichiometry in the binding process, suggesting that the imidazole nitrogen from histidine plays a crucial role in coordination. This complex formation is vital for understanding the peptide's function as a model for copper-containing oxidases .
  • Antimicrobial Properties
    In vitro studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves membrane disruption and subsequent cell lysis, highlighting its potential as a therapeutic agent against infections.
  • Enzymatic Mimicry
    The peptide's ability to mimic enzymatic activity has been explored in detail. For instance, its copper(II) complex has been shown to exhibit superoxide dismutase activity, which is critical for protecting cells from oxidative damage .

Q & A

Q. How should conflicting data on the peptide’s oxidative stability be resolved?

  • Methodological Answer : Perform accelerated degradation studies under controlled O2 levels (using gloveboxes) and monitor via LC-MS. Compare oxidative byproducts across studies using multivariate analysis (PCA). Publish detailed experimental conditions (e.g., light exposure, trace metal contaminants) to identify confounding factors .

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